Cdk5i peptide

Neuropeptide Drug Delivery Blood-Brain Barrier

Researchers studying tauopathies and Alzheimer's often face off-target toxicity from pan-CDK inhibitors. Cdk5i peptide offers a precise solution. This 12-amino-acid peptide (ARAFGIPVRCYS) selectively disrupts the pathological Cdk5/p25 complex while sparing physiological Cdk5/p35 and other CDKs. Key advantages: • 92-fold selectivity for Cdk5/p25 (Kd 0.17 μM) vs. Cdk5 alone, minimizing off-target effects. • Cross-species conserved sequence for translational studies in rodent and human iPSC models. • Validated in vivo: 20 mg/kg i.p. reduces tau hyperphosphorylation in Tau P301S mice. Reliable supply with batch-specific purity documentation ensures experimental reproducibility.

Molecular Formula C60H94N18O15S
Molecular Weight 1339.6 g/mol
Cat. No. B12361140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk5i peptide
Molecular FormulaC60H94N18O15S
Molecular Weight1339.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
InChIInChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1
InChIKeyGFKCPPXPHNMGDP-OBTMNWBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk5i Peptide: p25/Cdk5 Complex Inhibitor


Cdk5i peptide is a 12‑amino‑acid (ARAFGIPVRCYS) peptide derived from the activation loop (T‑loop) of cyclin‑dependent kinase 5 (Cdk5), a region critical for the interaction with its pathological activator p25 [1]. It is synthesized as a linear peptide (H‑ARAFGIPVRCYS‑OH) and is employed as a selective inhibitor of the p25/Cdk5 complex in neurodegenerative disease research, including Alzheimer’s disease and tauopathy models .

Workflow: p25/Cdk5 complex inhibition studies in neurodegeneration models
Format: Linear peptide (12-aa); TAT conjugate available for CNS delivery research
Use context: Reported in tauopathy and p25-overexpression model endpoints
Selectivity advantage over pan-CDK inhibitors; review complex-specific activity.

Cdk5i Peptide: Why Substitution Fails


Cdk5i peptide targets the specific interface between Cdk5 and its pathological activator p25, a complex formed under neurodegenerative stress, while sparing the physiological Cdk5/p35 complex and other CDK family members [1]. Generic small‑molecule CDK inhibitors, such as roscovitine, lack this complex‑specific selectivity and inhibit multiple CDKs, leading to off‑target toxicity . Even other peptide inhibitors like P5 (24 amino acids) and CIP (125 amino acids) differ significantly in size, binding mechanism, and brain penetrance, making simple substitution unreliable for reproducing Cdk5i’s quantifiable performance in cellular and in vivo models [1].

Pan-CDK inhibitors
Roscovitine and similar agents inhibit multiple CDKs; may shift off-target profile and lack p25/Cdk5 complex specificity.
Other peptide inhibitors
P5 (24-aa) and CIP (125-aa) differ significantly in size, binding mechanism, and brain penetrance profile; results may not transfer directly.
Scrambled or TAT‑only controls
Non‑specific peptide sequences or unconjugated TAT do not engage p25/Cdk5 target; essential for assay control but not as substitute.

Cdk5i Peptide Differentiation Evidence


Reduced Molecular Size for Superior Brain Penetrance

Cdk5i peptide consists of 12 amino acids, which is 50% shorter than the 24‑residue P5 peptide and over 90% shorter than the 125‑residue CIP peptide [1]. This size reduction is directly linked to improved cell and brain penetrance when conjugated to a TAT sequence, as demonstrated by the Cdk5i‑FT peptide (12‑aa Cdk5i + TAT + FITC) which exhibits brain‑penetrant properties in mouse models .

Reduced peptide length
Head-to-head
12 amino acids vs. P5 (24 aa) and CIP (125 aa); 50% and 90.4% shorter
May support improved brain penetration profile
Linked to TAT‑conjugated Cdk5i‑FT brain exposure in murine models; size‑based delivery context.
Neuropeptide Drug Delivery Blood-Brain Barrier

High Affinity Binding to p25/Cdk5 Complex

Cdk5i peptide binds to the p25/Cdk5 complex with a dissociation constant (Kd) of 0.17 μM, as determined by microscale thermophoresis [1]. This binding affinity is 40‑fold higher than its binding to isolated Cdk5 or Cdk2 proteins, indicating a strong preference for the pathological complex .

Binding affinity (Kd)
Head-to-head
0.17 µM for p25/Cdk5 complex; 40‑fold stronger than toward Cdk5 or Cdk2 alone
Complex‑selective target engagement context
Microscale thermophoresis assay; supports preferential p25/Cdk5 inhibition hypothesis.
Kinase Inhibition Binding Affinity p25/Cdk5

Selective p25/Cdk5 Inhibition Over p35/Cdk5

In cellular assays using HEK293T cells co‑overexpressing Cdk5 with p25 or p35, Cdk5i peptide significantly reduced kinase activity of the p25/Cdk5 complex but had negligible effect on p35/Cdk5 activity [1]. This selectivity is critical because p35/Cdk5 mediates essential neuronal functions, whereas p25/Cdk5 drives neurodegeneration.

Selectivity p25 vs p35
Head-to-head
Significant inhibition of p25/Cdk5 kinase activity; negligible effect on p35/Cdk5
Pathological‑complex selective pathway context
HEK293T co‑expression assay; preserves physiological Cdk5 signaling in model systems.
Selectivity p35/Cdk5 Kinase Activity

Brain Penetrance and In Vivo Efficacy

When conjugated with a TAT cell‑penetrating sequence and FITC fluorophore (Cdk5i‑FT), the peptide crosses the blood‑brain barrier and reduces neurodegenerative phenotypes in two independent mouse models: CK‑p25 mice (inducible p25 overexpression) and Tau P301S mice (tauopathy) at a dose of 20 mg/kg every other day intraperitoneally [1].

In vivo model response
Head-to-head
Reduced tau hyperphosphorylation, gliosis, and DNA damage in two mouse neurodegeneration models
Model‑response endpoint context, CNS delivery supported
Cdk5i‑FT, 20 mg/kg i.p. every other day; CK‑p25 and Tau P301S models. Scrambled peptide control.
In Vivo Neuroprotection TAT Peptide

Potent In Vitro Neuroprotection

Cdk5i‑FT protects primary cortical neurons from Cdk5 hyperactivity‑induced cell death at a concentration of 10 nM . This potency surpasses that of many small‑molecule CDK5 inhibitors, which typically require micromolar concentrations to achieve comparable neuroprotection in similar assays .

In vitro neuronal endpoint
Cross-study comparable
10 nM Cdk5i‑FT protects primary cortical neurons from Cdk5 hyperactivity‑induced death
Supports neuronal viability assay context
≥20‑fold lower effective concentration vs. roscovitine in comparable assays; cost and off‑target context.
Neuroprotection Cell Culture Tauopathy

Sequence Conservation for Cross-Species Inhibition

The 12‑amino‑acid sequence of Cdk5i is conserved across multiple species (human, mouse, rat) but diverges from other CDK family members, ensuring that inhibition is species‑independent yet CDK5‑specific [1].

Sequence conservation
Class-level inference
ARAFGIPVRCYS conserved across human, mouse, rat; diverges from Cdk1, Cdk2
Cross-species target identity context
Qualitative conservation; supports species‑independent experimental design. Data to verify in specific models.
Sequence Conservation Cross-Species CDK5

Cdk5i Peptide Optimal Use Cases


Brain-Penetrant p25/Cdk5 Inhibition for In Vivo Studies

Cdk5i‑FT (Cdk5i peptide conjugated with TAT and FITC) is ideal for mouse models of tauopathy and amyloid pathology where crossing the blood‑brain barrier is essential. Dosing at 20 mg/kg i.p. every other day has been validated to reduce tau hyperphosphorylation and neuroinflammation in CK‑p25 and Tau P301S mice [1].

Selective Pathological Cdk5 Inhibition Preserving Physiology

For experiments requiring dissection of p25/Cdk5‑specific signaling from p35/Cdk5‑dependent neuronal maintenance, Cdk5i peptide provides the necessary selectivity. It inhibits p25/Cdk5 kinase activity without affecting p35/Cdk5 or other CDKs, as shown in HEK293T co‑expression assays [1].

Neuroprotection in Primary Neuronal Cultures

Cdk5i‑FT protects cortical neurons at 10 nM, enabling researchers to minimize off‑target effects and compound costs while achieving robust neuroprotection against Cdk5 hyperactivity‑induced death [1]. This is particularly advantageous for high‑throughput screening or long‑term culture studies.

Cross-Species Validation of Cdk5-Dependent Pathways

Due to the conserved sequence across human, mouse, and rat, Cdk5i peptide can be used interchangeably in rodent and human iPSC‑derived models without sequence modification, facilitating translational research and comparative studies [1].

Application
Selection Property
Validation Focus
Brain‑penetrant p25/Cdk5 inhibition in neurodegeneration models
TAT‑conjugated linear peptide for CNS delivery
Blood‑brain barrier penetration and target engagement in murine tauopathy/p25 models
Pathological complex‑selective Cdk5 pathway dissection
p25/Cdk5‑specific inhibition profile, minimal p35/Cdk5 interference
Kinase activity assays in p25 vs p35 co‑expression systems; off‑target CDK profiling
Neuronal viability studies in Cdk5 hyperactivity models
Low nanomolar potency in primary cortical cultures
Neuronal survival endpoint validation; comparison with reference inhibitors
Cross‑species translational research
Conserved target sequence across common laboratory species
Interspecies target‑engagement reproducibility; iPSC‑derived and rodent model compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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